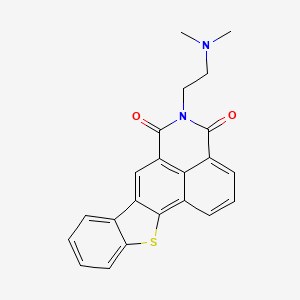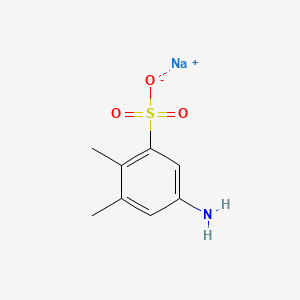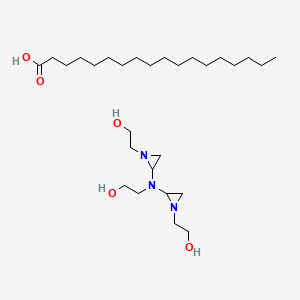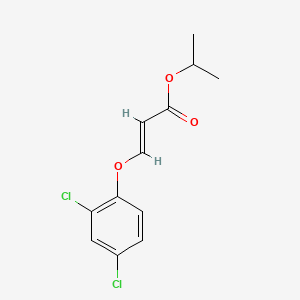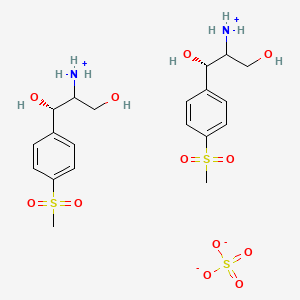
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, ammonium, and sulphonyl groups, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Hydroxylation: Introduction of hydroxyl groups to the precursor molecules.
Ammonium Salt Formation: Conversion of the hydroxylated intermediates into ammonium salts.
Sulphonylation: Addition of sulphonyl groups to the ammonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulphonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce sulfides.
Applications De Recherche Scientifique
(S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S-(R*,R*))-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptor Activity: Affecting signal transduction pathways.
Altering Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) chloride
- (S)-Bis((2-hydroxy-1-(hydroxymethyl)-2-(p-(methylsulphonyl)phenyl)ethyl)ammonium) nitrate
Propriétés
Numéro CAS |
93839-92-0 |
|---|---|
Formule moléculaire |
C20H32N2O12S3 |
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
[(1S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]azanium;sulfate |
InChI |
InChI=1S/2C10H15NO4S.H2O4S/c2*1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12;1-5(2,3)4/h2*2-5,9-10,12-13H,6,11H2,1H3;(H2,1,2,3,4)/t2*9?,10-;/m00./s1 |
Clé InChI |
JHOPAAUVEUYURN-VUCLGOSDSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)[C@@H](C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)[NH3+])O.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



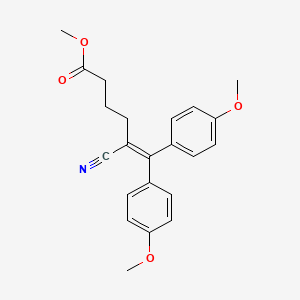


![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
